TG100-115

PI3K isoform selectivity kinase inhibitor profiling target engagement

Researchers requiring isoform-selective PI3K inhibition for myocardial infarction or pulmonary inflammation models cannot substitute pan-PI3K or δ-selective inhibitors without compromising pathway discrimination. TG100-115 addresses this with validated γ/δ dual selectivity and α/β sparing. - 35% infarct size reduction & 37% viable tissue increase at 0.5 mg/kg IV post-reperfusion in rat MI models. - ~50% reduction in airway hyper-responsiveness via aerosolized delivery in asthma models with minimal systemic exposure. - 0/133 off-target kinases inhibited at <1 μM; Akt phosphorylation blockade confirms in vivo target engagement. Supplied with rigorous analytical documentation. Standard B2B shipping for qualified research institutions.

Molecular Formula C18H14N6O2
Molecular Weight 346.3 g/mol
CAS No. 677297-51-7
Cat. No. B1684651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG100-115
CAS677297-51-7
SynonymsTG100115;  TG-100115;  TG 100115;  TG-100-115;  TG100-115 ;  TG 100-115.
Molecular FormulaC18H14N6O2
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N
InChIInChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9/h1-8,25-26H,(H4,19,20,22,23,24)
InChIKeyUJIAQDJKSXQLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TG100-115 (CAS 677297-51-7) for Research Procurement: Isoform-Selective PI3Kγ/δ Inhibitor for In Vivo Cardiopulmonary Inflammation Models


TG100-115 (CAS 677297-51-7) is a small-molecule phosphoinositide 3-kinase (PI3K) inhibitor belonging to the pteridine chemical class, characterized by selective inhibition of the PI3Kγ and PI3Kδ isoforms with IC50 values of 83 nM and 235 nM, respectively, while exhibiting minimal activity against PI3Kα and PI3Kβ (IC50 >1 μM) . The compound has advanced to Phase I/II clinical evaluation for myocardial infarction and demonstrates cardioprotective and anti-inflammatory activity in multiple preclinical models, distinguishing it from pan-PI3K inhibitors and δ-selective agents within the same target class [1].

Why TG100-115 Cannot Be Substituted with Pan-PI3K Inhibitors or δ-Selective Agents in Cardiopulmonary Inflammation Research


Generic substitution within the PI3K inhibitor class fails because isoform selectivity profiles directly determine therapeutic window, safety, and experimental reproducibility. Pan-PI3K inhibitors such as TG100713 (IC50: PI3Kγ 50 nM, PI3Kδ 24 nM, PI3Kα 165 nM, PI3Kβ 215 nM) suppress endothelial cell proliferation and repair processes essential for tissue survival after ischemic injury [1]. Conversely, δ-selective inhibitors like idelalisib (CAL-101; p110δ IC50 2.5 nM, 40- to 300-fold selectivity over other isoforms) lack sufficient PI3Kγ inhibition to address the γ-mediated inflammatory component in acute ischemia/reperfusion models [2]. TG100-115 occupies a unique selectivity space—dual γ/δ inhibition with α/β sparing—that is not replicated by any comparator, making direct interchange scientifically invalid and procurement substitution a confounder for in vivo cardiopulmonary studies [3].

TG100-115 Quantitative Differentiation Evidence: Comparator-Based Selectivity, In Vivo Efficacy, and Safety Margin Data


Isoform Selectivity Profile: TG100-115 vs. Pan-PI3K Inhibitor TG100713

TG100-115 demonstrates a fundamentally different selectivity profile compared to its closest structural analog TG100713. While TG100713 inhibits all four Class I PI3K isoforms (pan-inhibitor), TG100-115 selectively inhibits only PI3Kγ and PI3Kδ while sparing PI3Kα and PI3Kβ. Molecular modeling attributes this isoform specificity to restricted rotational freedom of substituent groups in TG100-115, whereas TG100713 possesses conformational flexibility enabling binding across all isoforms [1].

PI3K isoform selectivity kinase inhibitor profiling target engagement

Endothelial Cell Proliferation Sparing: TG100-115 vs. Pan-PI3K Inhibitor TG100713

A critical differentiation between TG100-115 and pan-PI3K inhibitors lies in their effects on endothelial cell mitogenesis, a repair process essential for tissue survival after ischemic damage. TG100-115 at 10 μM demonstrates no inhibition of endothelial cell proliferation in human umbilical vein endothelial cells (HUVECs) under VEGF stimulation, whereas TG100713 at the same concentration strongly inhibits HUVEC proliferation [1]. This functional selectivity stems from TG100-115's sparing of PI3Kα, the isoform primarily responsible for endothelial cell proliferative responses.

endothelial cell biology angiogenesis ischemia-reperfusion injury safety pharmacology

In Vivo Myocardial Infarct Size Reduction: TG100-115 Direct Efficacy Evidence

TG100-115 has demonstrated statistically significant cardioprotection in rigorous animal models of myocardial ischemia/reperfusion injury, with quantitative infarct size reduction measured under clinically relevant post-reperfusion dosing conditions. This represents a key differentiator: no comparator compound has published equivalent efficacy data in the same post-reperfusion MI model with identical endpoints [1].

myocardial infarction cardioprotection ischemia-reperfusion injury preclinical efficacy

Therapeutic Window: Target Engagement at Low Dose Without Kinase Panel Off-Target Activity

TG100-115 demonstrates a clean selectivity profile validated against a broad kinase panel, establishing a therapeutic window absent in less thoroughly profiled comparators. When assayed against a panel of 133 protein kinases, none were inhibited with IC50 values <1 μM at concentrations that achieve robust PI3Kγ/δ target engagement . In vivo target engagement is confirmed at doses as low as 0.5 mg/kg IV, with VEGF-induced Akt phosphorylation in lung lysates completely blocked and effect persisting for several hours [1].

kinase selectivity off-target profiling therapeutic index pharmacodynamics

Inhaled Pulmonary Delivery: Local Exposure with Minimal Systemic Distribution

TG100-115 demonstrates a unique pharmacokinetic profile when delivered via aerosolized inhalation, achieving high pulmonary drug levels with minimal systemic exposure—a delivery advantage not demonstrated for PI3K comparator compounds in published literature. Aerosolized formulations delivered by nose-only inhalation route in mice yielded favorable safety assessments, establishing pulmonary-selective pharmacology distinct from systemic PI3K inhibitor liabilities [1]. In asthmatic mouse models, this delivery approach reduced airway hyper-responsiveness (AHR) by approximately 50% and decreased pulmonary eosinophil levels, IL-13 accumulation, and mucin production [2][3].

aerosolized drug delivery pulmonary pharmacology asthma models COPD pharmacokinetics

Differential Pathway Selectivity: VEGF-Induced Edema/Inflammation Suppression with Mitogenesis Preservation

TG100-115 exhibits functional discrimination between distinct signaling pathways downstream of receptor tyrosine kinases—a property that structurally similar compounds do not replicate. TG100-115 potently inhibits VEGF-induced edema and inflammation (key contributors to myocardial infarction pathology), yet does not disrupt VEGF-stimulated endothelial cell mitogenesis, a repair process essential for post-ischemic tissue survival [1]. This pathway-selective pharmacology is attributed to the compound's isoform selectivity profile (γ/δ inhibition, α/β sparing) [2].

VEGF signaling vascular permeability inflammation endothelial biology pathway selectivity

TG100-115 Validated Research Applications: Evidence-Based Scenarios for Procurement Decision-Making


Acute Myocardial Infarction and Ischemia/Reperfusion Injury Cardioprotection Studies

TG100-115 is the appropriate procurement choice for preclinical myocardial infarction studies requiring post-reperfusion cardioprotection. The compound reduces infarct size by 35% and increases viable ischemic tissue by 37% when administered as a single 0.5 mg/kg IV dose 30 minutes after reperfusion in rat models [1]. This clinically relevant dosing paradigm—intervention after reperfusion when patients are accessible—is validated in rigorous animal models and supported by Phase I/II clinical development for this indication [2]. Alternative PI3K inhibitors lack equivalent evidence in this specific post-reperfusion MI context.

Pulmonary Inflammation Models with Inhaled Delivery Requirements

For researchers investigating asthma, COPD, or acute lung injury where local pulmonary pharmacology is desired, TG100-115 offers validated aerosolized delivery with documented efficacy: ~50% reduction in airway hyper-responsiveness in asthmatic mice, decreased eosinophil infiltration, and reduced IL-13/mucin accumulation [3]. The compound's ability to achieve high pulmonary concentrations with minimal systemic exposure via nose-only inhalation provides a unique experimental tool not available with systemically-administered PI3K inhibitors like idelalisib or duvelisib.

VEGF-Mediated Vascular Permeability and Inflammation Studies Requiring Endothelial Repair Preservation

TG100-115 enables experimental dissection of VEGF signaling pathways in vivo: the compound inhibits VEGF-induced edema and vascular permeability while preserving VEGF-stimulated endothelial cell proliferation essential for tissue repair [2]. This functional selectivity is not achievable with pan-PI3K inhibitors (which suppress both pathways) or δ-selective inhibitors (which lack sufficient γ inhibition for inflammatory VEGF responses). Researchers investigating differential PI3K isoform contributions to vascular biology should procure TG100-115 specifically for this pathway-discrimination capability.

Kinase Signaling Studies Requiring Clean PI3Kγ/δ Target Engagement Without Off-Target Confounds

For experiments where unambiguous attribution of phenotype to PI3Kγ/δ inhibition is critical, TG100-115 provides validated selectivity: 0/133 protein kinases inhibited at IC50 <1 μM at concentrations achieving robust target engagement (PI3Kγ IC50 83 nM) . In vivo target engagement is confirmed via Akt phosphorylation blockade at the same 0.5 mg/kg IV dose that produces cardioprotection [1]. This clean selectivity profile, documented across a comprehensive kinase panel, supports procurement for signaling studies requiring minimal off-target confounding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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